molecular formula C8H8N2O B1424134 2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol CAS No. 1190316-13-2

2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol

Cat. No. B1424134
CAS RN: 1190316-13-2
M. Wt: 148.16 g/mol
InChI Key: WGTHVYXGOGEBRI-UHFFFAOYSA-N
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Description

“2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been studied for its potential activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolo[2,3-b]pyridine core . The molecular weight of the core structure is 118.1359 .

Scientific Research Applications

Heterocyclic Chemistry and Bioactive Compounds

2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol belongs to a class of compounds known for their significant role in medicinal chemistry, particularly due to the presence of heterocyclic structures such as pyrrole and pyridine rings. These structures are prevalent in a variety of bioactive compounds and have been explored for their pharmaceutical applications. One study discusses the versatility of pyrrolidine, a related scaffold, in drug discovery, emphasizing its ability to enhance pharmacophore exploration due to its sp3-hybridization, contribution to stereochemistry, and three-dimensional coverage which is beneficial for target selectivity in drug candidates (Li Petri et al., 2021). This highlights the potential of compounds like this compound in the development of new pharmaceuticals.

Synthesis and Optical Properties

Compounds containing pyrrolopyridine structures have been investigated for their optical properties and synthesis. For example, diketopyrrolopyrroles, which share a similar heterocyclic framework, are extensively used dyes with applications across pigments, electronics, and imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been thoroughly reviewed, indicating the potential for compounds like this compound to contribute to advancements in material science and bioimaging technologies (Grzybowski & Gryko, 2015).

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine motif, related to the pyrrolo[3,2-c]pyridin-6-ol structure, has demonstrated versatility in binding with kinases, suggesting its use in designing kinase inhibitors. These compounds are pivotal in cancer therapy and other diseases where kinase activity is dysregulated. The ability of these scaffolds to bind in multiple modes makes them valuable in the development of selective and potent kinase inhibitors, highlighting the potential medicinal applications of this compound in targeted therapies (Wenglowsky, 2013).

Chemosensing Applications

Pyridine derivatives, including structures similar to this compound, have been explored for their chemosensing applications. These compounds exhibit a high affinity for various ions and species, making them effective as chemosensors for detecting a range of environmental, agricultural, and biological samples. The review by Abu-Taweel et al. (2022) discusses the synthetic routes, structural characterization, and potential of pyridine derivatives in analytical chemistry, underlining the importance of such heterocyclic compounds in developing new sensors for detecting various substances (Abu-Taweel et al., 2022).

properties

IUPAC Name

2-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6-4-9-8(11)3-7(6)10-5/h2-4,10H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTHVYXGOGEBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CNC(=O)C=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226048
Record name 1,5-Dihydro-2-methyl-6H-pyrrolo[3,2-c]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190316-13-2
Record name 1,5-Dihydro-2-methyl-6H-pyrrolo[3,2-c]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dihydro-2-methyl-6H-pyrrolo[3,2-c]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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